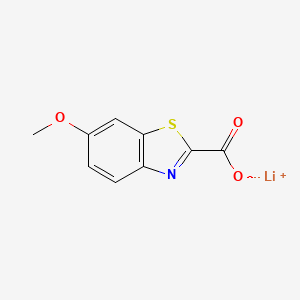

Lithium;6-methoxy-1,3-benzothiazole-2-carboxylate

Description

Lithium 6-methoxy-1,3-benzothiazole-2-carboxylate is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy group at the 6-position and a carboxylate group at the 2-position, coordinated with a lithium ion. This structure combines aromatic, electron-donating (methoxy), and ionic (carboxylate-lithium) functionalities, making it relevant for applications in pharmaceuticals, materials science, and coordination chemistry. Its synthesis likely involves lithiation of the corresponding carboxylic acid or transmetallation from sodium salts .

Properties

IUPAC Name |

lithium;6-methoxy-1,3-benzothiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S.Li/c1-13-5-2-3-6-7(4-5)14-8(10-6)9(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEBFYGFAXYBIC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].COC1=CC2=C(C=C1)N=C(S2)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6LiNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzothiazole derivatives, including Lithium;6-m

Biological Activity

Lithium;6-methoxy-1,3-benzothiazole-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the benzothiazole family, characterized by a benzothiazole ring fused with a carboxylate group and a methoxy substituent. Its molecular formula is . The presence of both methoxy and carboxylate groups enhances its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may exert anti-inflammatory and anticancer effects by inhibiting specific enzymes and modulating signaling pathways related to cell proliferation and apoptosis. Notably, it has been shown to inhibit enzymes involved in inflammatory processes and cancer progression, making it a candidate for therapeutic applications in these areas.

Anticancer Properties

Studies have demonstrated that this compound exhibits significant anticancer properties. It has been evaluated for its ability to inhibit the growth of various cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cells. The compound's mechanism may involve the inhibition of key signaling pathways that promote tumor growth .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in mediating inflammatory responses .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties, showing effectiveness against various bacterial and fungal strains. Its structural features contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways within these organisms .

Case Studies

- Anticancer Activity : In a study assessing the efficacy of this compound against breast cancer cells (MDA-MB-231), the compound demonstrated an IC50 value of 12 µM, indicating potent cytotoxic effects compared to control groups .

- Anti-inflammatory Study : A recent investigation into its anti-inflammatory effects revealed that treatment with this compound significantly reduced levels of TNF-alpha in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides | Lacks methoxy group | Focused on different biological targets |

| Methyl 6-methoxybenzothiazole-2-carboxylate | Methyl ester instead of carboxylate | Potentially different reactivity due to ester group |

| 6-Methoxybenzothiazole derivatives | Varying substituents on benzothiazole ring | Exhibits diverse biological activities |

The presence of both benzyl and methoxy groups in this compound enhances its reactivity and interaction with biological targets compared to these similar compounds.

Scientific Research Applications

Medicinal Chemistry

Lithium;6-methoxy-1,3-benzothiazole-2-carboxylate has been investigated for its potential therapeutic effects:

- Anticancer Activity : Studies indicate that this compound can induce apoptosis in various cancer cell lines, such as MCF-7 (human breast cancer) with an IC50 value of approximately 25 µM, suggesting its potential as an anticancer agent .

- Antimicrobial Properties : It exhibits significant antimicrobial activity against a range of pathogens by disrupting microbial cell membranes or inhibiting essential enzymatic functions .

- Anti-inflammatory Effects : The compound has shown promise in reducing pro-inflammatory cytokines in animal models, indicating its potential application in treating inflammatory diseases .

Biochemical Research

The compound plays a role in various biochemical pathways:

- Enzyme Inhibition : It acts as an inhibitor for enzymes such as aryl hydrocarbon hydroxylase and aminopyrine N-demethylase, affecting metabolic pathways related to xenobiotic metabolism.

- Cell Signaling Modulation : this compound can influence cellular signaling pathways and gene expression, leading to alterations in cellular metabolism and function .

Materials Science

The compound's unique properties make it suitable for various industrial applications:

- Synthesis of Advanced Materials : It serves as a building block for the synthesis of complex organic molecules and materials used in polymerization processes.

Case Study 1: Anticancer Activity

In vitro studies conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in significant decreases in cell viability. The mechanism was attributed to apoptosis induction and modulation of cell cycle progression.

Case Study 2: Antimicrobial Evaluation

Research evaluated the compound's effectiveness against various bacterial strains. Results indicated that it inhibited growth effectively, showcasing its potential as a broad-spectrum antimicrobial agent. The mechanism involved disruption of bacterial cell membranes and inhibition of critical metabolic pathways necessary for bacterial survival.

Case Study 3: Anti-inflammatory Model

In animal models of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines. This suggests its therapeutic potential in managing inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sodium 6-Methoxy-1,3-Benzothiazole-2-Carboxylate

- Molecular Formula : C₉H₆NNaO₃S

- Key Differences : The sodium analog replaces lithium with sodium, altering ionic radius (Li⁺: 0.76 Å vs. Na⁺: 1.02 Å), which impacts solubility and coordination behavior. Sodium salts generally exhibit higher aqueous solubility due to reduced lattice energy .

- Applications : Sodium derivatives are often preferred in industrial synthesis for their stability and ease of handling.

Methyl 6-Methoxy-1,3-Benzothiazole-2-Carboxylate

- Molecular Formula: C₁₀H₉NO₃S

- Key Differences : The methyl ester replaces the lithium carboxylate with a methyl ester group. This substitution reduces polarity, enhancing solubility in organic solvents but limiting ionic interactions. The ester group also introduces susceptibility to hydrolysis under acidic or basic conditions .

- Synthetic Relevance : Esters are intermediates in carboxylate synthesis, often requiring saponification to yield the free acid or salt.

Lithium 6-(Trifluoromethyl)-1,3-Benzothiazole-2-Carboxylate

- Molecular Formula: C₉H₄F₃LiNO₂S

- Key Differences: The 6-methoxy group is replaced with a trifluoromethyl (-CF₃) group, which is strongly electron-withdrawing.

- Collision Cross-Section (CCS) Data : Predicted CCS values for adducts (e.g., [M+H]⁺: 150.8 Ų) suggest distinct pharmacokinetic profiles compared to the methoxy analog .

Ethyl 2-Amino-1,3-Benzothiazole-6-Carboxylate

- Molecular Formula : C₁₀H₁₀N₂O₂S

- The ethyl ester group further modulates lipophilicity .

- Biological Relevance: 2-Aminobenzothiazoles are known for neuroprotective (e.g., riluzole) and antimicrobial activities .

Structural and Functional Analysis

Table 1: Comparative Properties of Lithium 6-Methoxy-1,3-Benzothiazole-2-Carboxylate and Analogs

Electronic Effects

- Methoxy vs. Trifluoromethyl : The methoxy group (-OCH₃) is electron-donating, enhancing aromatic ring electron density, while -CF₃ is electron-withdrawing, reducing reactivity toward electrophilic substitution.

- Carboxylate vs. Ester : The carboxylate group enables ionic interactions and metal coordination, whereas esters are neutral and better suited for passive membrane diffusion .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for lithium 6-methoxy-1,3-benzothiazole-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves cycloaddition of 6-methoxy-1,3-benzothiazole precursors with carboxylate groups. For example, thiocyanate cycloaddition using p-anisidine and potassium thiocyanate under acidic conditions can yield the benzothiazole core . Subsequent carboxylation via nucleophilic substitution (e.g., lithium hydroxide-mediated hydrolysis of ester intermediates) produces the carboxylate salt. Key parameters include temperature (60–80°C), solvent polarity (DMF or THF), and catalyst choice (e.g., POCl₃ for Vilsmeier-Haack reactions) . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the lithium salt. Yields typically range from 50–70%, with lower yields attributed to side reactions like over-oxidation or incomplete cyclization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies methoxy (-OCH₃), carboxylate (-COO⁻Li⁺), and benzothiazole aromatic protons. The methoxy group appears as a singlet near δ 3.8–4.0 ppm, while the carboxylate carbon resonates at ~170 ppm in ¹³C NMR .

- IR : Strong absorption bands for C=O (1650–1700 cm⁻¹) and C-S (650–750 cm⁻¹) confirm functional groups .

- X-ray Crystallography : Resolves the planar benzothiazole ring and lithium coordination geometry. For example, bond angles around the thiazole sulfur (≈105°) and lithium-oxygen distances (~1.9 Å) validate the structure .

Advanced Research Questions

Q. How can researchers address contradictions in reported solubility and stability data for this compound?

- Methodological Answer : Discrepancies often arise from variations in pH, counterion interactions, or hydration states. For instance:

- Solubility : The lithium salt is highly polar, with solubility >50 mg/mL in water but <1 mg/mL in apolar solvents. Conflicting data may stem from residual solvents (e.g., DMF) altering polarity. Use Karl Fischer titration to quantify water content and DSC to assess crystallinity .

- Stability : Degradation via hydrolysis of the methoxy group (to 6-hydroxy derivatives) occurs at pH >10. Monitor stability via HPLC under accelerated conditions (40°C, 75% RH) and adjust storage to inert atmospheres (argon) at 4°C .

Q. What mechanistic insights explain the biological activity of benzothiazole carboxylates in enzyme inhibition?

- Methodological Answer : The planar benzothiazole core facilitates π-π stacking with aromatic residues in enzyme active sites (e.g., HIV-1 protease). The carboxylate group acts as a hydrogen-bond acceptor, while the methoxy substituent enhances lipophilicity for membrane penetration. Computational docking (AutoDock Vina) and mutagenesis studies (e.g., substituting methoxy with -Cl or -CF₃) validate these interactions . Competitive inhibition assays (IC₅₀ values) using fluorogenic substrates further quantify potency .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The 6-methoxy group hinders electrophilic substitution at the 4/5 positions. Use bulky catalysts (e.g., Pd(PPh₃)₄) to promote Suzuki-Miyaura coupling at the 2-position .

- Electronic Effects : Electron-withdrawing carboxylates deactivate the thiazole ring toward nucleophilic attack. Employ microwave-assisted conditions (100°C, 30 min) with CuI catalysis for Ullmann couplings .

Data Analysis & Experimental Design

Q. What strategies optimize HPLC method development for quantifying this compound in complex matrices?

- Methodological Answer :

- Column : C18 (5 µm, 250 mm × 4.6 mm) with a pre-column filter to retain polar degradation products.

- Mobile Phase : Gradient elution (ACN:0.1% formic acid, 20:80 to 60:40 over 15 min) resolves the lithium salt from impurities.

- Detection : UV at 254 nm (benzothiazole π-π* transition) with a LOD of 0.1 µg/mL. Validate precision (RSD <2%) and recovery (>95%) using spiked plasma samples .

Q. How should researchers design stability studies to evaluate photodegradation pathways?

- Methodological Answer :

- Light Sources : Expose samples to UV (365 nm) and visible light (5000 lux) in ICH-compliant chambers.

- Analytical Tools : LC-MS identifies photoproducts (e.g., demethylation or ring-opening). For example, photolysis under UV generates 6-hydroxy derivatives via radical intermediates .

- Kinetics : Fit degradation data to first-order models (R² >0.98) to calculate half-lives and recommend opaque storage containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.